1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one
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Overview
Description
1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one is a complex organic compound featuring a thiazole ring, a piperazine moiety, and a propenone group. The thiazole ring, known for its aromaticity and reactive positions, is a key structural component in many biologically active molecules . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-methyl-1,3-thiazole-2-amine with an appropriate acylating agent to introduce the piperazine moiety. This intermediate is then reacted with propenone derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale .
Chemical Reactions Analysis
Types of Reactions
1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The propenone group can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the propenone group can produce alcohols .
Scientific Research Applications
1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
- 3-(Piperazin-1-yl)-1,2-benzothiazole
Uniqueness
1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one is unique due to its combination of a thiazole ring, piperazine moiety, and propenone group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-4-12(17)16-7-5-15(6-8-16)11(3)13-14-9-10(2)18-13/h4,9,11H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPGQVZPGIATDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)N2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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